molecular formula C12H18Cl2N2O2 B1443163 4-(4-Aminopiperidin-1-yl)benzoic acid dihydrochloride CAS No. 1354952-04-7

4-(4-Aminopiperidin-1-yl)benzoic acid dihydrochloride

Cat. No. B1443163
M. Wt: 293.19 g/mol
InChI Key: QAMXMBRWYOTJSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Aminopiperidin-1-yl)benzoic acid dihydrochloride is a chemical compound with the molecular formula C12H18Cl2N2O2 and a molecular weight of 293.19 g/mol . It is typically in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16N2O2.2ClH/c13-9-5-7-14(8-6-9)11-4-2-1-3-10(11)12(15)16;;/h1-4,9H,5-8,13H2,(H,15,16);2*1H . This code provides a specific string of characters that describes the molecular structure of the compound.

Scientific Research Applications

Application

“4-(4-Aminopiperidin-1-yl)benzoic acid dihydrochloride” is used in the synthesis of antidepressant molecules via metal-catalyzed reactions .

Method

The synthesis involves metal-catalyzed procedures where different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized using these metal-catalyzed steps .

Results

Depression affects roughly 280 million people worldwide . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression . Approximately 50–60% of people with depression experience substantial improvement when using these medications .

2. Synthesis of Imatinib

Application

“4-(4-Aminopiperidin-1-yl)benzoic acid dihydrochloride” is used in the synthesis of imatinib, an anticancer drug .

Method

Imatinib is assembled by coupling the amine and carboxylic acid precursors using N, N ′-carbonyldiimidazole (CDI) as a condensing agent . The amine was condensed with “4-(4-Aminopiperidin-1-yl)benzoic acid dihydrochloride”, which was prepared from 4-(chloromethyl)benzonitrile via substitution and hydrolysis reactions, to provide the final product imatinib .

Results

Imatinib is a potent and selective inhibitor of Bcr-Abl and c-kit tyrosine kinases . It is licensed for treatment of chronic myelogenous leukemia (CML), gastrointestinal stromal tumors (GISTs), and other types of cancer . Imatinib was also found to have an inhibitory effect on other tyrosine kinase targets .

Safety And Hazards

The safety information available indicates that this compound may pose certain hazards. The GHS pictograms associated with it are GHS07, and the hazard statements include H302, H315, H319, H332, and H335 . These codes correspond to specific types of hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335).

properties

IUPAC Name

4-(4-aminopiperidin-1-yl)benzoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.2ClH/c13-10-5-7-14(8-6-10)11-3-1-9(2-4-11)12(15)16;;/h1-4,10H,5-8,13H2,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMXMBRWYOTJSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=CC=C(C=C2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Aminopiperidin-1-yl)benzoic acid dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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